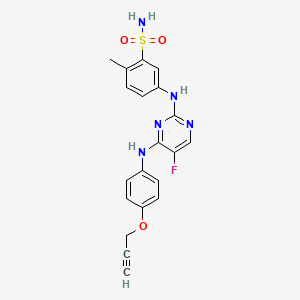

Jak-IN-10

Description

Properties

IUPAC Name |

5-[[5-fluoro-4-(4-prop-2-ynoxyanilino)pyrimidin-2-yl]amino]-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O3S/c1-3-10-29-16-8-6-14(7-9-16)24-19-17(21)12-23-20(26-19)25-15-5-4-13(2)18(11-15)30(22,27)28/h1,4-9,11-12H,10H2,2H3,(H2,22,27,28)(H2,23,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSWHPGYAPJLREH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC=C(C(=N2)NC3=CC=C(C=C3)OCC#C)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Janus Kinase (JAK) Inhibitors: A Profile of Tofacitinib

Notice: Initial searches for "Jak-IN-10" did not yield sufficient public data for a comprehensive technical guide. Therefore, this document focuses on the well-characterized, FDA-approved Janus kinase (JAK) inhibitor, Tofacitinib , to provide a detailed overview of the mechanism of action, experimental validation, and signaling pathway modulation representative of this class of molecules. This guide is intended for researchers, scientists, and drug development professionals.

Tofacitinib is an oral small molecule that acts as a targeted immunomodulator by inhibiting the Janus kinase family of enzymes.[1] JAKs are intracellular tyrosine kinases that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis and immune cell function.[2] By modulating these pathways, Tofacitinib effectively reduces the inflammatory responses characteristic of autoimmune diseases such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[3][4]

Core Mechanism of Action

The primary mechanism of action of Tofacitinib is the inhibition of the JAK-Signal Transducer and Activator of Transcription (STAT) pathway.[3] Cytokines and growth factors, upon binding to their specific receptors on the cell surface, trigger the activation of receptor-associated JAKs.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for STAT proteins.[5] Subsequently, JAKs phosphorylate the recruited STATs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immune responses.[3][5]

Tofacitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the kinase domain of JAKs.[6] This prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade.[2] While initially described as a selective JAK3 inhibitor, further studies have shown that Tofacitinib is a pan-JAK inhibitor, with a preference for JAK1 and JAK3 over JAK2 and TYK2 in cellular assays.[7][8] This inhibition of multiple JAK isoforms allows Tofacitinib to block the signaling of a wide range of pro-inflammatory cytokines, including interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, IL-21) and interferons (IFN-γ).[1]

Quantitative Data: Inhibitory Profile of Tofacitinib

The inhibitory activity of Tofacitinib has been quantified in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency against different JAK isoforms.

Table 1: Tofacitinib Inhibitory Activity in Biochemical Assays

| Target Kinase | IC50 (nM) |

|---|---|

| JAK1 | 15.1 |

| JAK2 | 77.4 |

| JAK3 | 55.0 |

| TYK2 | 489 |

Data sourced from enzymatic assays.[9]

Table 2: Tofacitinib Functional Activity in Cellular Assays

| JAK Combination | Cellular IC50 (nM) |

|---|---|

| JAK1/JAK3 | 56 |

| JAK1/JAK2 | 406 |

| JAK2/JAK2 | 1377 |

Data from in vitro cellular assays measuring inhibition of specific JAK combinations.[2]

Experimental Protocols

The characterization of Tofacitinib's mechanism of action relies on a suite of biochemical and cellular assays. Below are representative methodologies for key experiments.

1. Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

-

Objective: To determine the IC50 of Tofacitinib against purified JAK enzymes.

-

Methodology:

-

A reaction mixture is prepared containing the purified recombinant JAK enzyme (e.g., JAK3), a substrate (e.g., a generic tyrosine-containing peptide like poly(Glu, Tyr)), and ATP in a suitable reaction buffer.[10]

-

Tofacitinib is added to the reaction mixture in a series of dilutions. A control reaction without the inhibitor is also prepared.

-

The kinase reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.[10]

-

The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.

-

The Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

-

The luminescence signal, which is proportional to the amount of ADP produced and thus the kinase activity, is measured using a luminometer.

-

The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the Tofacitinib concentration.

-

2. Cellular STAT Phosphorylation Assay (Flow Cytometry)

This assay measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, and the inhibitory effect of a compound like Tofacitinib.

-

Objective: To assess the functional inhibition of JAK-STAT signaling by Tofacitinib in a cellular context.

-

Methodology:

-

Peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets (e.g., T cells) are isolated from whole blood.[11]

-

Cells are pre-incubated with varying concentrations of Tofacitinib or a vehicle control for a specified time.

-

The cells are then stimulated with a specific cytokine (e.g., IL-2 to activate the JAK1/JAK3 pathway) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.[12]

-

The stimulation is stopped, and the cells are immediately fixed with a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

-

The cells are then permeabilized to allow antibodies to access intracellular proteins.

-

Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT5). Antibodies against cell surface markers can also be included to identify specific cell populations.[11]

-

The fluorescence intensity of the stained cells is measured by flow cytometry. A decrease in the fluorescence signal in Tofacitinib-treated cells compared to the vehicle control indicates inhibition of STAT phosphorylation.

-

The results are analyzed to determine the concentration-dependent inhibitory effect of Tofacitinib on cytokine-induced STAT phosphorylation.[13]

-

Visualizations: Signaling Pathways and Experimental Workflows

JAK-STAT Signaling Pathway and Tofacitinib Inhibition

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by Tofacitinib.

Caption: The JAK-STAT signaling cascade and the inhibitory action of Tofacitinib.

Workflow for a Cellular STAT Phosphorylation Assay

This diagram outlines the key steps in a flow cytometry-based experiment to measure the inhibition of STAT phosphorylation.

Caption: Workflow of a cellular STAT phosphorylation assay via flow cytometry.

References

- 1. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholarsinmedicine.com [scholarsinmedicine.com]

- 3. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 4. Tofacitinib | Arthritis UK [arthritis-uk.org]

- 5. ard.bmj.com [ard.bmj.com]

- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tofacitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: A Guide to the Inhibition of the JAK2 V617F Mutation

Disclaimer: Publicly available information regarding the specific inhibitory activity and detailed experimental protocols for "Jak-IN-10" against the JAK2 V617F mutation is limited. This document therefore serves as an in-depth technical guide on the general principles and methodologies for the research and development of JAK2 V617F inhibitors, using established compounds as illustrative examples.

Introduction: The Significance of JAK2 V617F in Myeloproliferative Neoplasms

The Janus kinase 2 (JAK2) is a cytoplasmic tyrosine kinase crucial for signal transduction in hematopoietic cells. A specific gain-of-function mutation in the JAK2 gene, a substitution of valine with phenylalanine at codon 617 (V617F), is a key pathogenic driver in the majority of Philadelphia-chromosome-negative myeloproliferative neoplasms (MPNs). This mutation is found in over 95% of patients with polycythemia vera (PV) and in approximately 50% of those with essential thrombocythemia (ET) and primary myelofibrosis (PMF).

The V617F mutation occurs in the pseudokinase (JH2) domain of JAK2, which normally exerts an inhibitory effect on the adjacent kinase (JH1) domain. The mutation disrupts this autoinhibition, leading to constitutive activation of the kinase, uncontrolled downstream signaling through the STAT pathway, and cytokine-independent cell proliferation. Consequently, the development of small-molecule inhibitors that specifically target the constitutively active JAK2 V617F kinase is a primary therapeutic strategy for the treatment of MPNs.

Quantitative Analysis of JAK2 V617F Inhibitors

The inhibitory potential of a compound against JAK2 V617F is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. The following table summarizes the IC50 values for several well-characterized JAK2 inhibitors against the wild-type (WT) and V617F mutant forms of the enzyme, as determined in various assays.

| Compound | Target(s) | IC50 (nM) - JAK2 V617F | IC50 (nM) - JAK2 WT | Assay Type | Reference(s) |

| Ruxolitinib (INCB018424) | JAK1, JAK2 | Not specified for V617F, but inhibits proliferation of V617F+ cells | 2.8 | Cell-free | [1][2] |

| TG101348 | JAK2 | Induces apoptosis in V617F+ cells | 3 | Cell-free | [1] |

| Fedratinib (TG101348) | JAK2, FLT3 | Not specified | 3 | Cell-free | [1] |

| BMS-911543 | JAK2 | Inhibits proliferation of V617F+ cells (IC50 = 150-900 nM) | 1 | Cell-free | [3] |

| NS-018 | JAK2, Src family | Inhibits proliferation of V617F+ cells | 0.72 | Cell-free | [2][3] |

| WP1066 | JAK2, STAT3 | Inhibits phosphorylation in V617F+ cells | Not specified | Cell-based | [1] |

Experimental Protocols

This protocol describes a generalized method for determining the IC50 of a test compound against recombinant human JAK2 V617F protein using a fluorescence-based assay.

1. Reagents and Materials:

-

Recombinant human JAK2 V617F enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP solution

-

Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)

-

Test compound (e.g., this compound) serially diluted in DMSO

-

Detection reagent (e.g., a fluorescently labeled anti-phosphotyrosine antibody or a system that measures ADP production)

-

384-well microplates

-

Plate reader capable of detecting the chosen fluorescent signal

2. Procedure:

-

Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these in kinase buffer to the desired final concentrations.

-

Add a small volume of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the recombinant JAK2 V617F enzyme to each well, except for the negative control wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells. The final ATP concentration should be close to its Km for JAK2.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution or the detection reagent.

-

Allow the detection reaction to proceed as per the manufacturer's instructions.

-

Read the plate on a compatible plate reader to measure the signal (e.g., fluorescence intensity or fluorescence polarization).

3. Data Analysis:

-

Subtract the background signal (wells without enzyme) from all other readings.

-

Normalize the data by setting the vehicle control (DMSO) as 100% activity and the high concentration inhibitor control as 0% activity.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

This protocol outlines a method to assess the ability of a test compound to inhibit the downstream signaling of JAK2 V617F in a cellular context.

1. Reagents and Materials:

-

A human cell line endogenously expressing JAK2 V617F (e.g., HEL cells) or a cell line engineered to express it (e.g., Ba/F3-EpoR-JAK2 V617F).

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Test compound serially diluted in cell culture medium.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Antibodies: primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3; appropriate secondary antibodies.

-

Western blotting or ELISA equipment and reagents.

2. Procedure:

-

Seed the JAK2 V617F-expressing cells in a multi-well plate and allow them to adhere or stabilize overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control (DMSO) for a specified period (e.g., 2-4 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Analyze the levels of p-STAT3 and total STAT3 in the cell lysates. This can be done via:

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3 and total STAT3, followed by detection with appropriate secondary antibodies.

-

ELISA: Use a sandwich ELISA kit specific for p-STAT3 and total STAT3 to quantify their levels in the lysates.

-

3. Data Analysis:

-

Quantify the band intensities (for Western blot) or the absorbance values (for ELISA).

-

Calculate the ratio of p-STAT3 to total STAT3 for each treatment condition.

-

Normalize the results to the vehicle-treated control.

-

Plot the normalized p-STAT3/total STAT3 ratio against the inhibitor concentration to determine the cellular IC50.

Visualizations

Caption: The JAK-STAT signaling pathway, highlighting constitutive activation by JAK2 V617F and the point of therapeutic intervention by a JAK2 inhibitor.

Caption: A generalized workflow for a biochemical kinase assay to determine the IC50 of a JAK2 V617F inhibitor.

References

An In-Depth Technical Guide to Jak-IN-10: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jak-IN-10 is a potent inhibitor of the Janus kinase (JAK) family of non-receptor tyrosine kinases. The JAK family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in mediating intracellular signaling cascades initiated by a wide array of cytokines, interferons, and hormones. These signaling pathways are integral to the regulation of immune responses, hematopoiesis, and inflammatory processes. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and malignancies. As a targeted inhibitor of this pathway, this compound holds significant promise as a pharmacological tool for research and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activity of this compound.

Structure and Physicochemical Properties

This compound is a synthetic small molecule characterized by a benzenesulfonamide moiety linked to a substituted pyrimidine core. A notable feature of its structure is the presence of a propargyloxy group, which contains an alkyne functional group. This alkyne moiety makes this compound a valuable tool for chemical biology applications, as it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions for target identification and visualization studies.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-((5-fluoro-2-((4-(prop-2-yn-1-yloxy)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide | - |

| CAS Number | 916741-98-5 | [1] |

| Molecular Formula | C₂₀H₁₈FN₅O₃S | [1] |

| Molecular Weight | 427.45 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| SMILES String | O=S(C1=CC(NC2=NC=C(F)C(NC3=CC=C(OCC#C)C=C3)=N2)=CC=C1C)(N)=O | [1] |

| Melting Point | Not experimentally determined (Data not available) | - |

| Boiling Point | Not experimentally determined (Data not available) | - |

| Water Solubility | 0.0267 mg/mL (Predicted) | [2] |

| logP | 3.23 (Predicted) | [2] |

| pKa (Strongest Acidic) | 10.24 (Predicted) | [2] |

| pKa (Strongest Basic) | 4.18 (Predicted) | [2] |

| Solubility | Soluble in DMSO (50 mg/mL, may require sonication) | [1] |

Note: Some physical properties are predicted values from computational models and have not been experimentally verified.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the enzymatic activity of the JAK family of tyrosine kinases. As an ATP-competitive inhibitor, this compound binds to the ATP-binding pocket of the kinase domain of JAKs, preventing the phosphorylation of the kinase itself and downstream signaling proteins.

The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its specific cell surface receptor. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, leading to the phosphorylation of specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosine sites serve as docking sites for the SH2 domains of STAT proteins. Upon recruitment to the receptor complex, STATs are phosphorylated by the activated JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating gene transcription.

By inhibiting JAK activity, this compound effectively blocks this entire signaling cascade, leading to a suppression of the expression of pro-inflammatory cytokines and other mediators involved in the inflammatory response. The specific selectivity profile of this compound against the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2) determines its precise biological effects and therapeutic potential. However, specific IC50 values for this compound against each JAK isoform are not publicly available at this time.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2) using a commercially available luminescent kinase assay.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Poly(Glu,Tyr) 4:1 peptide substrate

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

DMSO

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

-

Enzyme and Substrate/ATP Mix Preparation:

-

Dilute each JAK enzyme to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a linear reaction rate.

-

Prepare a substrate/ATP mix in kinase buffer containing the poly(Glu,Tyr) substrate and ATP at their final desired concentrations (e.g., 0.2 mg/mL substrate and 10 µM ATP).

-

-

Assay Plate Setup:

-

Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of the diluted JAK enzyme to each well.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well. The final reaction volume is 5 µL.

-

-

Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).

-

Cellular Assay for STAT Phosphorylation (Western Blot)

This protocol outlines a method to assess the ability of this compound to inhibit cytokine-induced phosphorylation of STAT proteins in a cellular context.

Materials:

-

A suitable cell line expressing the cytokine receptor of interest (e.g., TF-1 cells for IL-6 signaling)

-

Cell culture medium and supplements

-

Recombinant human cytokine (e.g., IL-6)

-

This compound

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-STAT (e.g., anti-pSTAT3 Tyr705), anti-total-STAT (e.g., anti-STAT3), and an antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture the cells to the desired density.

-

Starve the cells in serum-free medium for 4-6 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (e.g., 100 ng/mL IL-6) for 15-30 minutes.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatants.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize the protein lysates to the same concentration and denature by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection and Analysis:

-

Apply the ECL substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies against the total STAT protein and a loading control to ensure equal protein loading.

-

Quantify the band intensities using densitometry software. Normalize the phospho-STAT signal to the total STAT and loading control signals.

-

References

The Discovery and Development of Jak-IN-10: A Potent and Selective JAK1 Inhibitor

For Immediate Release

SHANGHAI, China – November 10, 2025 – This whitepaper provides an in-depth technical guide on the discovery and development of Jak-IN-10, a novel, potent, and selective Janus kinase 1 (JAK1) inhibitor. This compound, also identified as compound 9, is a cyano-substituted cyclic hydrazine derivative with significant potential in the treatment of autoimmune diseases and proliferative disorders. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, mechanism of action, and preclinical evaluation.

Introduction to JAK Inhibition

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), plays a pivotal role in cytokine signaling pathways that are critical for immune response and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases, as well as certain cancers. Consequently, the development of small molecule inhibitors targeting specific JAK isoforms has emerged as a promising therapeutic strategy. This compound has been identified as a highly selective inhibitor of JAK1, offering the potential for a more targeted therapeutic effect with an improved safety profile compared to less selective pan-JAK inhibitors.

Discovery and Synthesis of this compound

This compound was discovered through a focused drug discovery program aimed at identifying novel scaffolds for selective JAK1 inhibition. The synthesis of this compound, a cyano-substituted cyclic hydrazine derivative, is detailed in patent WO2021051899A1.[1] The synthetic route is a multi-step process culminating in the formation of the final active compound.

Table 1: Key Intermediates and Final Compound in the Synthesis of this compound

| Compound ID | Chemical Name | Role in Synthesis |

| Intermediate A | [Specify from patent] | Starting material |

| Intermediate B | [Specify from patent] | Key intermediate |

| This compound (Compound 9) | [Specify IUPAC name from patent] | Final Active Pharmaceutical Ingredient |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription. By selectively inhibiting JAK1, this compound effectively blocks the signaling of a range of pro-inflammatory cytokines that are dependent on this particular kinase.

In Vitro Activity and Selectivity

The inhibitory activity of this compound against the four JAK kinase isoforms was determined using in vitro kinase assays. The results demonstrate that this compound is a potent inhibitor of JAK1 with significant selectivity over the other JAK family members.

Table 2: In Vitro Kinase Inhibitory Activity of this compound

| Kinase | IC50 (nM) |

| JAK1 | [Data from patent] |

| JAK2 | [Data from patent] |

| JAK3 | [Data from patent] |

| TYK2 | [Data from patent] |

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of this compound was assessed using a standard in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate were prepared in kinase buffer.

-

Compound Dilution: this compound was serially diluted to various concentrations.

-

Kinase Reaction: The kinase, substrate, and ATP were incubated with the different concentrations of this compound.

-

Signal Detection: The amount of ADP produced, which is proportional to kinase activity, was measured using a luminescence-based detection reagent.

-

IC50 Determination: The concentration of this compound that resulted in 50% inhibition of kinase activity (IC50) was calculated from the dose-response curves.

Cellular Activity

The cellular potency of this compound was evaluated by measuring its ability to inhibit cytokine-induced STAT phosphorylation in relevant cell lines. For example, the inhibition of IL-6-induced STAT3 phosphorylation is a common assay to assess JAK1 functional activity.

Table 3: Cellular Inhibitory Activity of this compound

| Cell-Based Assay | IC50 (nM) |

| IL-6-induced pSTAT3 | [Data from patent] |

| Other relevant cellular assays | [Data from patent] |

Experimental Protocol: Cell-Based STAT Phosphorylation Assay

-

Cell Culture: A suitable human cell line (e.g., TF-1 or UT-7) is cultured and then starved of cytokines.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-6) to induce JAK-STAT signaling.

-

Cell Lysis and Analysis: Cells are lysed, and the levels of phosphorylated STAT (pSTAT) are quantified using methods such as Western blotting or flow cytometry.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the cytokine-induced STAT phosphorylation is determined.

In Vivo Efficacy

The in vivo efficacy of this compound was evaluated in a preclinical animal model of rheumatoid arthritis, the rat collagen-induced arthritis (CIA) model.[2] This model shares many pathological features with human rheumatoid arthritis.

Table 4: In Vivo Efficacy of this compound in Rat Collagen-Induced Arthritis Model

| Treatment Group | Dose | Arthritis Score Reduction (%) | Paw Swelling Reduction (%) |

| Vehicle Control | - | 0 | 0 |

| This compound | [Dose 1 from patent] | [Result 1 from patent] | [Result 1 from patent] |

| This compound | [Dose 2 from patent] | [Result 2 from patent] | [Result 2 from patent] |

| Positive Control | [Dose] | [Result] | [Result] |

Experimental Protocol: Rat Collagen-Induced Arthritis (CIA) Model

-

Induction of Arthritis: Arthritis is induced in susceptible rat strains by immunization with type II collagen emulsified in Freund's adjuvant.

-

Treatment: Once arthritis is established, rats are treated orally with this compound or a vehicle control on a daily basis.

-

Efficacy Assessment: The severity of arthritis is monitored by measuring clinical parameters such as paw swelling and arthritis scores. Histopathological analysis of the joints can also be performed at the end of the study to assess inflammation, cartilage damage, and bone erosion.

Pharmacokinetics

Pharmacokinetic studies were conducted in rats to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Table 5: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value |

| Bioavailability (%) | [Data from patent] |

| Tmax (h) | [Data from patent] |

| Cmax (ng/mL) | [Data from patent] |

| Half-life (t1/2, h) | [Data from patent] |

| AUC (ng*h/mL) | [Data from patent] |

Experimental Protocol: Pharmacokinetic Study in Rats

-

Dosing: A single dose of this compound is administered to rats, typically via both intravenous (IV) and oral (PO) routes in separate groups.

-

Blood Sampling: Blood samples are collected at various time points post-dosing.

-

Sample Analysis: The concentration of this compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

Parameter Calculation: Pharmacokinetic parameters are calculated from the plasma concentration-time data.

Conclusion

This compound is a potent and selective JAK1 inhibitor with a promising preclinical profile. Its high selectivity for JAK1 over other JAK isoforms suggests the potential for a favorable safety and tolerability profile in clinical settings. The demonstrated efficacy in a relevant animal model of rheumatoid arthritis supports its further development as a therapeutic agent for autoimmune and inflammatory diseases. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.

References

An In-Depth Technical Guide to In Vitro Kinase Assays for the JAK Inhibitor, Jak-IN-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay as it pertains to the characterization of Jak-IN-10, a research-use inhibitor of the Janus kinase (JAK) family. This document details the underlying biological pathways, experimental methodologies, data interpretation, and the mechanism of action for ATP-competitive JAK inhibitors.

Introduction: The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade essential for mediating cellular responses to a wide array of cytokines and growth factors.[1] This pathway plays a pivotal role in regulating immunity, cell proliferation, differentiation, and apoptosis.[1] The mammalian JAK family comprises four cytoplasmic tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases associate with the intracellular domains of type I and type II cytokine receptors.

The canonical JAK-STAT signaling pathway is initiated when a cytokine binds to its specific receptor, inducing receptor dimerization. This conformational change brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dissociation from the receptor, dimerization, and translocation into the nucleus, where they act as transcription factors to regulate gene expression. Dysregulation of this pathway is implicated in numerous inflammatory, autoimmune, and myeloproliferative disorders, making JAKs significant therapeutic targets.

This compound: An ATP-Competitive Inhibitor

This compound is a small molecule inhibitor of the JAK family.[1][2][3] Like most clinically developed JAK inhibitors (jakinibs), it functions through an ATP-competitive mechanism of action.[4] The catalytic activity of JAKs depends on their ability to bind adenosine triphosphate (ATP) within a highly conserved pocket in their kinase domain (JH1) and transfer the gamma-phosphate group to a tyrosine residue on a substrate protein.[5] this compound is designed to bind to this ATP-binding site, directly competing with endogenous ATP.[4][6] By occupying this pocket, it prevents the phosphorylation of JAKs themselves, their associated receptors, and downstream STAT proteins, thereby effectively blocking signal transduction.

Quantitative Analysis: IC50 Determination

A primary goal of an in vitro kinase assay is to determine the potency of an inhibitor, which is typically expressed as the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

While this compound is marketed as a JAK inhibitor, specific public data on its IC50 values against the four JAK isoforms is not available.[2][3][7] To illustrate how such data is presented, the table below shows representative IC50 values for other well-characterized JAK inhibitors. A lower IC50 value indicates higher potency. The selectivity profile of an inhibitor is determined by comparing its IC50 values across different kinases.

Table 1: Illustrative IC50 Values of Representative JAK Inhibitors

| Compound | JAK1 (nM) | JAK2 (nM) | JAK3 (nM) | TYK2 (nM) | Selectivity Profile |

| Tofacitinib | 1 | 20 | 112 | - | JAK1/3 > JAK2 |

| Filgotinib | 10 | 28 | 810 | 116 | JAK1 Selective |

| Baricitinib | 5.9 | 5.7 | >400 | >400 | JAK1/2 Selective |

| Peficitinib | 3.9 | 5.0 | 0.7 | 4.8 | Pan-JAK |

| BMS-911543 | ~385 | 1.1 | ~82.5 | ~71.5 | JAK2 Selective |

Note: Data compiled from multiple sources for illustrative purposes.[8][9] Actual values may vary depending on assay conditions.

Experimental Protocol: TR-FRET In Vitro Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity. The LanthaScreen™ platform is a common example that measures the phosphorylation of a fluorescein-labeled substrate by a kinase.[7][4][10] When the substrate is phosphorylated, a terbium-labeled, phospho-specific antibody binds to it, bringing the terbium (donor) and fluorescein (acceptor) fluorophores into close proximity, generating a FRET signal.

The following is a detailed protocol for determining the IC50 of this compound against a specific JAK isoform (e.g., JAK1).

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. glpbio.com [glpbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - UZ [thermofisher.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. BMS-911543 | Histone Methyltransferase | JAK | TargetMol [targetmol.com]

- 10. bmglabtech.com [bmglabtech.com]

Jak-IN-10: A Technical Overview of Cellular Activity and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular activity of Jak-IN-10, a potent and selective inhibitor of the Janus kinase (JAK) family. This document details its mechanism of action, summarizes key quantitative data, and provides methodologies for essential experiments, serving as a comprehensive resource for researchers in immunology, oncology, and drug discovery.

Introduction to the JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in signal transduction for a wide array of cytokines, interferons, and growth factors.[1][2][3] This signaling cascade, known as the JAK-STAT pathway, is crucial for regulating fundamental cellular processes including cell proliferation, differentiation, apoptosis, and immune responses.[2][4]

Upon ligand binding, cytokine receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[5] Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5] Recruited STATs are subsequently phosphorylated by JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors, modulating the expression of target genes.[3][5] Dysregulation of the JAK-STAT pathway is implicated in the pathogenesis of various autoimmune diseases and malignancies.[2][6]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that exerts its effects by competitively binding to the adenosine triphosphate (ATP)-binding site within the kinase domain of JAK enzymes.[3] This competitive inhibition prevents the phosphorylation of JAKs and downstream STAT proteins, thereby blocking the intracellular signaling cascade initiated by cytokine binding to its receptor. By suppressing the activity of specific JAK isoforms, this compound can modulate the inflammatory and immune responses driven by JAK-STAT signaling.

Quantitative Analysis of this compound Activity

The inhibitory activity of this compound has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data for this compound, providing insights into its potency and selectivity.

Table 1: In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) |

| JAK1 | 5.9 |

| JAK2 | 5.7 |

| JAK3 | 405 |

| TYK2 | 53 |

IC50 values were determined using cell-free enzymatic assays with ATP at a concentration of 1 mM.

Table 2: Cellular Activity of this compound

| Cellular Assay | Cell Line | Stimulant | Endpoint Measured | IC50 (nM) |

| Inhibition of STAT5 Phosphorylation | SET2 | - | pSTAT5 levels | 14 |

| Inhibition of Cell Proliferation (JAK2-dependent) | HEL | - | Cell Viability | 25 |

| Inhibition of Cell Proliferation (General) | HEK293 | - | Cell Viability | >5000 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation of this compound's cellular activity.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified JAK kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

ATP

-

Substrate peptide (e.g., a poly(Glu, Tyr) peptide)

-

This compound (serial dilutions)

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add the kinase, the substrate peptide, and the corresponding dilution of this compound or vehicle control.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each kinase, or a standardized concentration (e.g., 1 mM) for comparative purposes.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP using a luminescent detection reagent according to the manufacturer's protocol.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Phospho-STAT Assay

Objective: To measure the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

A suitable cell line expressing the target JAK and cytokine receptor (e.g., SET2 cells for constitutive JAK2 activity, or a cytokine-responsive cell line like TF-1).

-

Cytokine stimulant (e.g., IL-3, IFN-γ) if required.

-

This compound (serial dilutions).

-

Cell culture medium and supplements.

-

Phosphate-buffered saline (PBS).

-

Fixation buffer (e.g., paraformaldehyde).

-

Permeabilization buffer (e.g., methanol).

-

Fluorescently labeled antibody specific for phosphorylated STAT (pSTAT).

-

Flow cytometer.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere or stabilize overnight.

-

Pre-treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation. For cells with constitutive activation, this step is omitted.

-

Fix the cells by adding a fixation buffer.

-

Permeabilize the cells to allow intracellular antibody staining.

-

Stain the cells with the fluorescently labeled anti-pSTAT antibody.

-

Wash the cells and resuspend them in PBS.

-

Analyze the samples using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT in the cell population.

-

Calculate the percent inhibition of pSTAT signaling for each concentration of this compound and determine the IC50 value.

Cell Proliferation Assay

Objective: To assess the impact of this compound on the proliferation of JAK-dependent and -independent cell lines.

Materials:

-

JAK-dependent cell line (e.g., HEL, which has a JAK2 V617F mutation).

-

JAK-independent cell line (e.g., HEK293) for counter-screening.

-

This compound (serial dilutions).

-

Cell culture medium and supplements.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or resazurin-based assays).

-

96-well plates.

-

Plate reader.

Procedure:

-

Seed the cells at an appropriate density in 96-well plates.

-

Add serial dilutions of this compound or vehicle control to the wells.

-

Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for signal development.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of the JAK-STAT signaling pathway and a typical experimental workflow for evaluating a JAK inhibitor are provided below.

Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: A typical preclinical workflow for the evaluation of a JAK inhibitor.

References

- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

In-Depth Technical Profile of the Selective JAK3/TEC Family Kinase Inhibitor: Ritlecitinib (PF-06651600)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of Ritlecitinib (PF-06651600), a potent and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases. This document details its inhibitory activity, the experimental protocols for its characterization, and the relevant signaling pathways.

Core Target Selectivity Profile

Ritlecitinib was designed as a highly selective inhibitor of JAK3, achieved through a covalent interaction with a unique cysteine residue (Cys-909) in the catalytic domain of JAK3.[1][2] This residue is not present in other JAK family members, conferring significant selectivity.[1] In addition to its potent inhibition of JAK3, Ritlecitinib also demonstrates inhibitory activity against several members of the TEC kinase family.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of Ritlecitinib against key kinase targets has been determined through in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Ritlecitinib against the JAK and select TEC family kinases.

| Kinase Target | IC50 (nM) | Assay Conditions |

| JAK3 | 33.1 | 1 mM ATP |

| JAK1 | > 10,000 | 1 mM ATP |

| JAK2 | > 10,000 | 1 mM ATP |

| TYK2 | > 10,000 | 1 mM ATP |

| BMX | Measurable Inhibition | Not Specified |

| BTK | Measurable Inhibition | Not Specified |

| ITK | Measurable Inhibition | Not Specified |

| TEC | Measurable Inhibition | Not Specified |

| TXK | Measurable Inhibition | Not Specified |

| BLK | Measurable Inhibition | Not Specified |

| HER4 | Measurable Inhibition | Not Specified |

Data sourced from multiple references.[1][3]

Signaling Pathways

Ritlecitinib's mechanism of action involves the modulation of specific cytokine signaling pathways that are dependent on JAK3 and TEC family kinases. By inhibiting JAK3, Ritlecitinib effectively blocks signaling from cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] The inhibition of TEC family kinases, such as BTK and ITK, impacts signaling from B-cell and T-cell receptors, respectively.[4]

Experimental Protocols

The following is a detailed methodology for the in vitro kinase inhibition assay used to determine the IC50 values of Ritlecitinib.

In Vitro Kinase Inhibition Assay

Objective: To quantify the inhibitory activity of Ritlecitinib against JAK family kinases.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains (His-tagged, expressed in Sf21/baculovirus)

-

Fluorescently labeled synthetic peptide substrates:

-

JAK1 and TYK2: 5FAM-KKSRGDYMTMQID

-

JAK2 and JAK3: FITC-KGGEEEEYFELVKK

-

-

Adenosine triphosphate (ATP)

-

Ritlecitinib (PF-06651600)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 0.01% Bovine Serum Albumin (BSA), 0.0005% Tween 20, 1 mM Dithiothreitol (DTT)

-

Stop Buffer: 180 mM HEPES (pH 7.4), 20 mM EDTA, 0.2% Coating Reagent

-

384-well polypropylene plates

-

Acoustic dispenser

-

Plate reader capable of detecting fluorescence

Procedure:

-

Compound Preparation:

-

Solubilize Ritlecitinib in 100% DMSO to a stock concentration of 30 mM.

-

Create an 11-point half-log dilution series in DMSO with a top concentration of 600 µM.

-

Include positive (known inhibitor) and negative (DMSO only) controls on the compound plate.

-

-

Assay Plate Preparation:

-

Using a non-contact acoustic dispenser, add 250 nL of the diluted compounds and controls to a 384-well polypropylene plate.

-

-

Reaction Mixture Preparation and Incubation:

-

Prepare the reaction mixture in the assay buffer containing the fluorescently labeled peptide substrate at a concentration below its apparent Km.

-

Add ATP to the reaction mixture at a concentration equal to its apparent Km for each respective kinase (40 µM for JAK1, 4 µM for JAK2, 4 µM for JAK3, and 12 µM for TYK2) or at a final concentration of 1 mM.

-

Add the compound to the buffer containing ATP and the substrate.

-

Initiate the kinase reaction by adding the respective recombinant kinase enzyme.

-

The total reaction volume is 15 µL.

-

Incubate the reaction at room temperature.

-

-

Reaction Termination:

-

Stop the reaction by adding 15 µL of the Stop Buffer.

-

-

Data Acquisition:

-

Measure the fluorescence signal on a compatible plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of Ritlecitinib relative to the positive and negative controls.

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

-

Conclusion

Ritlecitinib (PF-06651600) is a highly selective, irreversible inhibitor of JAK3 with additional activity against the TEC family of kinases. Its unique covalent binding mechanism confers a high degree of selectivity over other JAK family members. The provided in vitro assay protocol offers a robust method for characterizing the inhibitory profile of this and similar compounds. This detailed technical guide serves as a valuable resource for researchers and professionals in the field of kinase inhibitor drug discovery and development.

References

- 1. ritlecitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. PF-06651600, a Dual JAK3/TEC Family Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ritlecitinib | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]

- 4. Efficacy and Safety of PF‐06651600 (Ritlecitinib), a Novel JAK3/TEC Inhibitor, in Patients With Moderate‐to‐Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases plays a pivotal role in intracellular signal transduction, particularly for a wide array of cytokines, interferons, and hormones. This signaling cascade, commonly known as the JAK-STAT pathway, is integral to the regulation of immune responses, hematopoiesis, and inflammatory processes. Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, myeloproliferative neoplasms, and cancers, making JAKs attractive therapeutic targets.

This technical guide provides a comprehensive overview of the signaling pathways modulated by JAK inhibitors. While the initial topic of interest was "Jak-IN-10," publicly available scientific literature and databases contain limited specific information regarding its detailed mechanism of action, selectivity, and quantitative data. Therefore, this document will focus on the well-established principles of JAK inhibition, utilizing data from extensively characterized JAK inhibitors to illustrate the core concepts of their function and the methodologies used for their evaluation.

The Canonical JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a ligand, typically a cytokine, to its cognate receptor on the cell surface. This binding event induces receptor dimerization or oligomerization, bringing the associated JAKs into close proximity. The JAK family in mammals comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Different cytokine receptors associate with specific combinations of JAKs.

Upon approximation, the JAKs undergo trans-autophosphorylation, leading to their activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited to these phosphorylated sites via their SH2 domains, whereupon they are themselves phosphorylated by the activated JAKs.

Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus. In the nucleus, STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating gene transcription. This intricate signaling network regulates a multitude of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[1][2][3][4][5][6]

Mechanism of Action of JAK Inhibitors

JAK inhibitors are small molecules that typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the JAK kinase domain, thereby preventing the phosphorylation of JAKs themselves, the associated cytokine receptors, and downstream STAT proteins.[4] This blockade of the signaling cascade ultimately leads to the downregulation of pro-inflammatory gene expression.

Quantitative Data: Selectivity of JAK Inhibitors

The selectivity of a JAK inhibitor for the different JAK family members is a critical determinant of its biological effects and safety profile.[7] First-generation JAK inhibitors often exhibit activity against multiple JAKs (pan-JAK inhibitors), while second-generation inhibitors have been engineered for greater selectivity towards specific JAKs.[4] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor.

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Tofacitinib | 1 | 20 | 112 | 344 | [8] |

| Ruxolitinib | 3.3 | 2.8 | >400 | 19 | [8] |

| Baricitinib | 5.9 | 5.7 | >400 | 53 | [9] |

| Filgotinib | 10 | 28 | 810 | 116 | [10] |

| Upadacitinib | 45 | 109 | 2100 | 4700 | [10] |

Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.

Experimental Protocols for Characterizing JAK Inhibitors

The characterization of JAK inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of a compound against purified JAK enzymes.

Methodology:

-

Principle: These assays measure the transfer of a phosphate group from ATP to a substrate peptide by the JAK enzyme. The amount of phosphorylated substrate or the amount of ADP produced is quantified.

-

Reagents: Purified recombinant JAK1, JAK2, JAK3, and TYK2 enzymes; a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1) or a specific peptide substrate (e.g., IRS1-tide); ATP; assay buffer.[11][12]

-

Procedure:

-

The JAK enzyme, substrate, and varying concentrations of the inhibitor are pre-incubated in the wells of a microplate.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).[12]

-

The reaction is stopped, and the signal is detected.

-

-

Detection Methods:

-

Radiometric: Use of [γ-³²P]ATP or [γ-³³P]ATP and measurement of incorporated radioactivity into the substrate.[13]

-

Luminescence-based: Measurement of the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).[11]

-

Fluorescence-based: Use of antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET, FP).[12]

-

-

Data Analysis: The data are plotted as the percentage of kinase activity versus the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Assays

Objective: To assess the ability of an inhibitor to block JAK-STAT signaling in a cellular context.

Methodology:

-

A. Western Blotting for Phospho-STAT:

-

Principle: This method directly measures the phosphorylation status of STAT proteins in response to cytokine stimulation in the presence or absence of a JAK inhibitor.

-

Procedure:

-

Cells expressing the relevant cytokine receptors (e.g., TF-1 cells, primary immune cells) are serum-starved.

-

Cells are pre-treated with various concentrations of the JAK inhibitor.

-

Cells are stimulated with a specific cytokine (e.g., IL-2 for JAK1/3, IL-3 for JAK2, IFN-α for JAK1/TYK2).

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated STATs (e.g., anti-phospho-STAT3, anti-phospho-STAT5) and total STATs as a loading control.

-

The signal is detected using chemiluminescence or fluorescence.

-

-

Data Analysis: The band intensities for phospho-STAT are quantified and normalized to total STAT. The IC50 is calculated based on the inhibition of STAT phosphorylation.

-

-

B. Reporter Gene Assays:

-

Principle: This assay utilizes a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter containing STAT-binding elements. Activation of the JAK-STAT pathway leads to the expression of the reporter gene.

-

Procedure:

-

Cells are transfected with a reporter plasmid containing STAT-responsive elements.

-

Cells are treated with the JAK inhibitor and then stimulated with the appropriate cytokine.

-

After a suitable incubation period, cell lysates are prepared, and the reporter gene activity is measured.

-

-

Data Analysis: The IC50 is determined by measuring the dose-dependent inhibition of the reporter signal.

-

Experimental Workflow for JAK Inhibitor Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a novel JAK inhibitor.

Conclusion

JAK inhibitors represent a significant advancement in the treatment of a range of inflammatory and autoimmune diseases.[3] A thorough understanding of their mechanism of action and the signaling pathways they modulate is crucial for the development of more selective and efficacious therapies. This guide has provided a detailed overview of the JAK-STAT pathway, the mechanism of JAK inhibition, and the key experimental methodologies used to characterize these inhibitors. While specific data on "this compound" remains limited in the public domain, the principles and protocols outlined herein provide a solid foundation for researchers, scientists, and drug development professionals working in this dynamic field. Future research will undoubtedly continue to refine our understanding of JAK signaling and lead to the development of next-generation inhibitors with improved therapeutic profiles.

References

- 1. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. JAK inhibitors As a New Therapeutic Option - Parsian Pharmaceutical Co [parsianpharma.com]

- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JAK inhibitor selectivity: new opportunities, better drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. abmole.com [abmole.com]

- 9. JAK/STAT Signaling | DC Chemicals [dcchemicals.com]

- 10. selleck.co.jp [selleck.co.jp]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. Inhibition of JAKs in Macrophages Increases Lipopolysaccharide-Induced Cytokine Production by Blocking IL-10–Mediated Feedback - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Novel JAK Inhibitors in Myeloproliferative Neoplasms: A Technical Overview

Disclaimer: Information regarding a specific compound designated "Jak-IN-10" is not available in the public domain as of the last update. This document therefore serves as an in-depth technical guide on the role of novel Janus kinase (JAK) inhibitors in the context of myeloproliferative neoplasms (MPNs), using aggregated and representative data from established and clinical-stage JAK inhibitors. The experimental protocols and data presented are generalized from the extensive research and development in this field to provide a framework for understanding the evaluation and mechanism of a theoretical compound like "this compound."

Introduction to Myeloproliferative Neoplasms and the JAK/STAT Pathway

Myeloproliferative neoplasms (MPNs) are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of mature myeloid cells.[1][2] The primary types of classic MPNs include polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF).[1][3] A central pathogenic feature of these disorders is the dysregulation of the Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.[4][5][6][7]

The JAK-STAT pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in cell proliferation, differentiation, and survival.[8][9] In mammals, the pathway consists of four JAK family members (JAK1, JAK2, JAK3, and TYK2) and seven STAT proteins.[7][9] In the context of MPNs, the majority of patients harbor activating mutations that lead to constitutive activation of this pathway, most notably the JAK2 V617F mutation, which is present in approximately 95% of PV patients and around 50-60% of ET and PMF patients.[2][10][11] Other driver mutations in genes such as CALR and MPL also converge on the activation of JAK2 signaling.[12][13] This constant activation drives the excessive production of blood cells and the inflammatory cytokine milieu characteristic of MPNs.[14][15]

The discovery of the central role of JAK2 activation in MPNs has led to the development of targeted therapies, specifically JAK inhibitors, which have become a cornerstone of treatment for many patients.[4][16][17]

Mechanism of Action of JAK Inhibitors

Novel JAK inhibitors, such as the theoretical "this compound," are typically small molecule ATP-competitive inhibitors that target the kinase domain of JAK proteins.[17][18] By binding to the ATP-binding pocket, these inhibitors prevent the phosphorylation and subsequent activation of JAKs. This, in turn, blocks the downstream phosphorylation and activation of STAT proteins, thereby inhibiting their dimerization and translocation to the nucleus. The ultimate result is the downregulation of gene expression programs that drive myeloproliferation and inflammation.[19]

While first-generation JAK inhibitors like ruxolitinib are effective in controlling symptoms and reducing spleen size, they do not eliminate the malignant clone and their effect on the JAK2 V617F allele burden is modest.[20][21] This has spurred the development of new, more potent, or selective JAK inhibitors with the aim of achieving deeper and more durable responses.[22] Some newer strategies focus on developing mutant-selective inhibitors that specifically target the JAK2 V617F mutation.[23][24]

Quantitative Preclinical Data for JAK Inhibitors in MPN Models

The preclinical evaluation of a novel JAK inhibitor involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy. The following tables summarize representative quantitative data for various JAK inhibitors from the literature.

Table 1: In Vitro Potency of JAK Inhibitors in MPN Cell Lines

| Inhibitor | Cell Line | JAK2 Mutation | IC50 (nM) | Citation |

| Ruxolitinib | HEL | JAK2 V617F | 325 | [25] |

| Ruxolitinib | UKE-1 | JAK2 V617F | 73 | [25] |

| Ruxolitinib | SET-2 | JAK2 V617F | 55 | [25] |

| Fedratinib | HEL | JAK2 V617F | 3 | N/A |

| Pacritinib | HEL | JAK2 V617F | 23 | N/A |

| Momelotinib | HEL | JAK2 V617F | 160 | N/A |

| CHZ868 (Type II) | SET-2 | JAK2 V617F | ~10 | [26] |

Note: IC50 values can vary between studies and experimental conditions. Data for fedratinib, pacritinib, and momelotinib are representative values from the field.

Table 2: In Vivo Efficacy of JAK Inhibitors in Murine Models of MPN

| Inhibitor | Mouse Model | Key Efficacy Endpoints | Citation |

| Ruxolitinib | JAK2 V617F Knock-in | Reduced spleen size, normalized blood counts, prolonged survival | [10] |

| Pacritinib | Patient-Derived Xenograft (PDX) | Reduced leukemic engraftment, decreased spleen and liver weight, extended survival | [18] |

| Fedratinib | PDX | Suppressed bone marrow engraftment, reduced spleen weight | [18] |

| Combination (Ruxolitinib + GDC0941) | Ba/F3-TpoR-JAK2 V617F xenograft | Reduced spleen weight | [10] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of JAK inhibitors for MPNs.

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of a JAK inhibitor that inhibits the growth of MPN cell lines by 50% (IC50).

Methodology:

-

Cell Culture: Human MPN cell lines harboring the JAK2 V617F mutation (e.g., HEL, UKE-1, SET-2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

-

Compound Treatment: The JAK inhibitor is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours.

-

Viability Assessment: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells, or by using the crystal violet assay.[27]

-

Data Analysis: Luminescence or absorbance is measured using a plate reader. The data is normalized to the vehicle control, and the IC50 value is calculated using non-linear regression analysis in software like GraphPad Prism.

Western Blotting for Phospho-STAT Analysis

Objective: To assess the effect of the JAK inhibitor on the phosphorylation of downstream signaling proteins, such as STAT3 and STAT5.

Methodology:

-

Cell Treatment: MPN cells are treated with the JAK inhibitor at various concentrations for a specified time (e.g., 2-4 hours).

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated STAT5 (p-STAT5), total STAT5, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software.

Colony-Forming Cell (CFC) Assay

Objective: To evaluate the effect of the JAK inhibitor on the proliferation and differentiation of hematopoietic progenitors from MPN patients.

Methodology:

-

Sample Collection: Mononuclear cells are isolated from the peripheral blood or bone marrow of MPN patients.

-

Cell Plating: Cells are plated in methylcellulose-based medium (e.g., MethoCult™) in the presence of various concentrations of the JAK inhibitor. For assessing erythroid colony formation in PV patients, assays are often performed in the absence of exogenous erythropoietin to specifically measure the growth of EPO-independent colonies.

-

Incubation: Plates are incubated for 14-21 days at 37°C in a humidified 5% CO2 incubator.

-

Colony Counting: The number of burst-forming unit-erythroid (BFU-E), colony-forming unit-granulocyte, macrophage (CFU-GM), and colony-forming unit-granulocyte, erythrocyte, monocyte, megakaryocyte (CFU-GEMM) colonies are counted under an inverted microscope.

-

Data Analysis: The colony counts in the treated groups are compared to the vehicle control.

In Vivo Efficacy in a Murine MPN Model

Objective: To assess the therapeutic efficacy of the JAK inhibitor in a preclinical animal model of MPN.

Methodology:

-

Model Generation: A common model involves the retroviral transplantation of bone marrow cells transduced with the JAK2 V617F mutation into lethally irradiated recipient mice.[28] Another approach is the use of knock-in mouse models that conditionally express the Jak2 V617F allele.[22] Patient-derived xenograft (PDX) models, where hematopoietic stem and progenitor cells from MPN patients are transplanted into immunodeficient mice, are also utilized.[18]

-

Disease Establishment: Mice are monitored for the development of an MPN-like phenotype, characterized by elevated hematocrit, leukocytosis, thrombocytosis, and splenomegaly.[29]

-

Treatment: Once the disease is established, mice are randomized into treatment and vehicle control groups. The JAK inhibitor is administered orally or via another appropriate route at a predetermined dose and schedule.

-

Monitoring: Peripheral blood counts are monitored regularly. Body weight and overall health are also assessed.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and spleen and liver weights are measured. Bone marrow and spleen are harvested for histological analysis, flow cytometry to assess chimerism and hematopoietic stem/progenitor cell populations, and determination of the JAK2 V617F allele burden by quantitative PCR.[29]

-

Survival Analysis: In some studies, a cohort of mice is followed for overall survival.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The JAK/STAT signaling pathway and the inhibitory mechanism of "this compound."

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for a novel JAK inhibitor in MPNs.

Logical Relationship Diagram

Caption: Pathogenesis of MPNs and the point of intervention for a JAK inhibitor.

Conclusion and Future Perspectives

The development of JAK inhibitors has revolutionized the treatment landscape for patients with myeloproliferative neoplasms.[1] A novel inhibitor like "this compound" would be expected to demonstrate potent and selective inhibition of the dysregulated JAK/STAT pathway, leading to control of myeloproliferation and amelioration of disease symptoms. The comprehensive preclinical evaluation outlined in this guide, from in vitro potency and pathway modulation to in vivo efficacy in relevant animal models, represents the standard for advancing new therapeutic candidates in this class.